An In-depth Technical Guide to Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 96516-52-8)
An In-depth Technical Guide to Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate (CAS 96516-52-8)
This technical guide offers a comprehensive overview of Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate, a pivotal heterocyclic building block in contemporary drug discovery and development. Designed for researchers, medicinal chemists, and process scientists, this document elucidates the compound's physicochemical properties, outlines a robust synthetic strategy, explores its chemical reactivity, and details its significant applications, particularly in the synthesis of neurological drug candidates.
Introduction and Strategic Importance
Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is a heteroaromatic compound featuring a fused thieno[3,2-b]pyridine core. This scaffold is of significant interest in medicinal chemistry due to its structural resemblance to purines and other biologically relevant heterocycles, allowing it to serve as a versatile pharmacophore. The thienopyridine core is present in several approved drugs and numerous clinical candidates, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1]
The subject molecule, with its specific substitution pattern—a chlorine atom at the 7-position and a methyl carboxylate at the 6-position—is an exceptionally valuable intermediate. The chlorine atom serves as a versatile synthetic handle for introducing various substituents via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The ester group provides a site for modification, such as hydrolysis to the corresponding carboxylic acid and subsequent amide coupling, enabling the exploration of diverse chemical space. This strategic placement of reactive groups makes it a sought-after precursor for the synthesis of complex molecules, most notably negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[2][3]
Physicochemical and Safety Profile
A thorough understanding of the compound's properties is essential for its safe handling, storage, and application in synthesis.
| Property | Value | Source |
| CAS Number | 96516-52-8 | Fluorochem |
| IUPAC Name | methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate | Fluorochem |
| Molecular Formula | C₉H₆ClNO₂S | Fluorochem |
| Molecular Weight | 227.66 g/mol | Fluorochem |
| Appearance | White to yellow solid | ChemicalBook |
| Purity | Typically ≥95% | Fluorochem |
| LogP | 2.625 | Fluorochem |
| Hydrogen Bond Acceptors | 2 | Fluorochem |
| Storage Conditions | Store in a cool, dry, well-ventilated area. Keep container tightly closed. | Fisher Scientific |
Safety and Handling:
Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Synthesis and Mechanistic Rationale
Proposed Synthetic Pathway
The synthesis logically proceeds through the formation of a key intermediate, thieno[3,2-b]pyridin-7(4H)-one, which is then chlorinated and subsequently carboxylated.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 7-Chlorothieno[3,2-b]pyridine
This step is well-documented and serves as the foundation for the synthesis.[3] The chlorination of the pyridinone tautomer is a standard transformation to introduce a leaving group for subsequent reactions.
-
Reaction: Thieno[3,2-b]pyridin-7(4H)-one to 7-Chlorothieno[3,2-b]pyridine.
-
Reagents and Conditions:
-
To a round-bottomed flask, add thieno[3,2-b]pyridin-7(4H)-one (1.0 eq).
-
Add excess phosphorus oxychloride (POCl₃) or a mixture of oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) in a chlorinated solvent like dichloromethane (DCM).[3]
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, carefully quench the reaction by slowly adding the mixture to ice water.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chlorothieno[3,2-b]pyridine.
-
-
Causality: The use of a strong chlorinating agent like POCl₃ or an in situ generated Vilsmeier reagent from oxalyl chloride/DMF effectively converts the pyridinone into the more reactive chloro-substituted pyridine. This transformation is crucial as it activates the 7-position for further functionalization.
Step 2: Synthesis of Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate
This step involves the introduction of the methyl carboxylate group at the 6-position. A directed ortho-metalation (DoM) approach is a logical choice, leveraging the directing ability of the pyridine nitrogen.
-
Reaction: 7-Chlorothieno[3,2-b]pyridine to Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate.
-
Reagents and Conditions:
-
Dissolve 7-chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to -78 °C.
-
Slowly add a strong base such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) and stir for 1-2 hours at -78 °C to facilitate deprotonation at the 6-position.
-
Quench the resulting anion by bubbling dry carbon dioxide (CO₂) gas through the solution or by adding crushed dry ice.
-
Allow the reaction to warm to room temperature. Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the carboxylic acid product with an organic solvent.
-
To the crude carboxylic acid, add methanol as the solvent and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the esterification by TLC.
-
Upon completion, neutralize the reaction, extract the product, and purify by column chromatography to afford the target compound.
-
-
Causality: The pyridine nitrogen atom directs the strong base to deprotonate the adjacent C-6 position, which is the most acidic proton on the pyridine ring. The resulting organolithium species is a potent nucleophile that readily reacts with the electrophilic carbon of CO₂ to form a carboxylate. Subsequent acid-catalyzed Fischer esterification in methanol provides the desired methyl ester.
Reactivity and Synthetic Applications
The synthetic utility of Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate stems from the reactivity of its two key functional groups: the chloro substituent and the methyl ester.
Reactions at the 7-Position (C-Cl Bond)
The chlorine atom at the 7-position is susceptible to displacement by various nucleophiles, particularly through palladium-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The chloro group can be coupled with a variety of aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., K₂CO₃ or Cs₂CO₃) to introduce diverse aromatic substituents. This is a common strategy to build the core of complex drug molecules.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. The chloro group can be reacted with a wide range of primary or secondary amines to introduce substituted amino groups at the 7-position. This is particularly relevant in the synthesis of kinase inhibitors, where an amino linkage is often a key pharmacophoric element.[2]
Reactions at the 6-Position (Ester Group)
The methyl ester at the 6-position is a versatile functional group that can be readily transformed.
-
Saponification (Hydrolysis): The ester can be easily hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol.
-
Amide Bond Formation: The resulting carboxylic acid is a crucial intermediate for creating a library of amide derivatives. Using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole), the carboxylic acid can be coupled with a diverse array of amines to generate carboxamides. This is the key transformation in the synthesis of many thieno[3,2-b]pyridine-based mGlu5 NAMs.[3]
Application in Drug Discovery: A Precursor to mGlu5 Negative Allosteric Modulators (NAMs)
The primary and most significant application of Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is as a key building block in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).
mGlu5 is a G-protein coupled receptor that has been implicated in a variety of central nervous system (CNS) disorders, including anxiety, depression, addiction, and Fragile X syndrome.[2][5] mGlu5 NAMs are sought-after therapeutic agents as they can dampen the excessive glutamate signaling associated with these conditions.
The synthesis of potent and selective mGlu5 NAMs often involves the elaboration of the thieno[3,2-b]pyridine core. Typically, the synthetic sequence involves:
-
Hydrolysis of the methyl ester of the title compound to the carboxylic acid.
-
Amide coupling of the resulting acid with a suitable amine to install a key pharmacophoric element.
-
Cross-coupling reaction at the 7-position to introduce another crucial substituent, often an aryl or heteroaryl group.
A prime example of a class of compounds synthesized from this core are the thieno[3,2-b]pyridine-5-carboxamides, which have been extensively investigated as potent mGlu5 NAMs.[3] The versatility of the title compound allows for systematic modification at both the 6- and 7-positions, facilitating the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
Methyl 7-chlorothieno[3,2-b]pyridine-6-carboxylate is a high-value, strategically functionalized heterocyclic intermediate. Its robust, albeit proposed, synthesis and the orthogonal reactivity of its chloro and ester functionalities provide medicinal chemists with a powerful platform for the efficient construction of complex molecular architectures. Its demonstrated utility as a precursor to mGlu5 negative allosteric modulators underscores its importance in the ongoing search for novel therapeutics for challenging neurological and psychiatric disorders. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their drug discovery programs.
References
-
Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. ACS Medicinal Chemistry Letters. [Link]
-
Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules. [Link]
-
Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]
Sources
- 1. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
